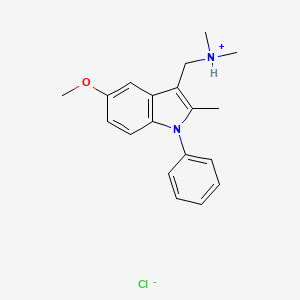
Indole, 3-((dimethylamino)methyl)-5-methoxy-2-methyl-1-phenyl-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indole, 3-((dimethylamino)methyl)-5-methoxy-2-methyl-1-phenyl-, monohydrochloride is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds with a benzene ring fused to a pyrrole ring. This specific compound is notable for its unique structure, which includes a dimethylamino group, a methoxy group, and a phenyl group, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives typically involves the functionalization of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used . These methods allow for the efficient production of complex indole derivatives on a large scale.
化学反応の分析
Types of Reactions
Indole, 3-((dimethylamino)methyl)-5-methoxy-2-methyl-1-phenyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .
科学的研究の応用
Indole, 3-((dimethylamino)methyl)-5-methoxy-2-methyl-1-phenyl-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, fragrances, and pharmaceuticals.
作用機序
The compound exerts its effects through various molecular targets and pathways. It can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or bind to receptors that regulate neurotransmitter release . The exact mechanism of action depends on the specific biological context in which the compound is studied.
類似化合物との比較
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
3,3’-Diindolylmethane: Studied for its role in hormone regulation.
Indole-5-carboxylic acid: Used in the synthesis of pharmaceuticals.
Uniqueness
What sets Indole, 3-((dimethylamino)methyl)-5-methoxy-2-methyl-1-phenyl-, monohydrochloride apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications .
特性
CAS番号 |
13708-41-3 |
|---|---|
分子式 |
C19H23ClN2O |
分子量 |
330.8 g/mol |
IUPAC名 |
(5-methoxy-2-methyl-1-phenylindol-3-yl)methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C19H22N2O.ClH/c1-14-18(13-20(2)3)17-12-16(22-4)10-11-19(17)21(14)15-8-6-5-7-9-15;/h5-12H,13H2,1-4H3;1H |
InChIキー |
GXGIRSIVJABTFZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3)C=CC(=C2)OC)C[NH+](C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


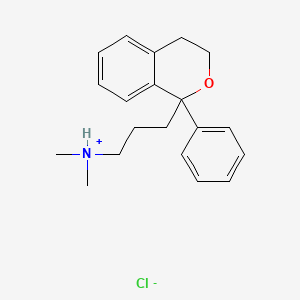
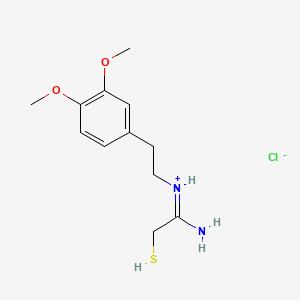
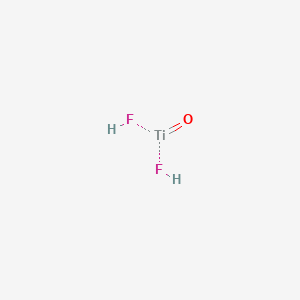

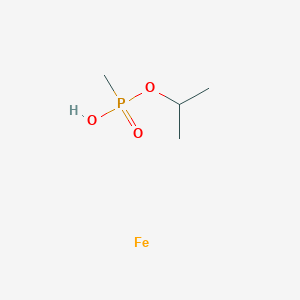
![3-[4-(2,4-Dichlorophenyl)butyl]aniline;hydrochloride](/img/structure/B13734215.png)

![Isopropyliden-proscillaridin [German]](/img/structure/B13734217.png)
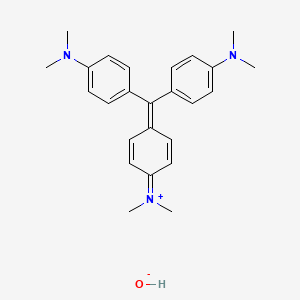

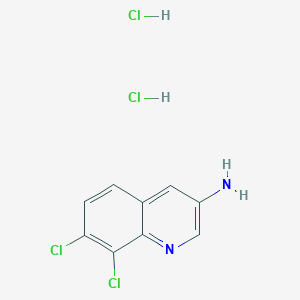
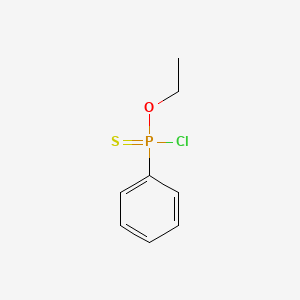
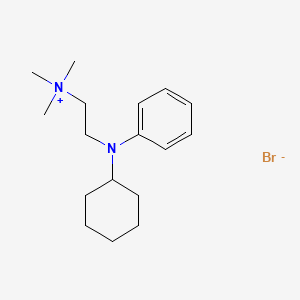
![N-[1-phenyl-3-piperidinopropyl]benzamide](/img/structure/B13734266.png)
